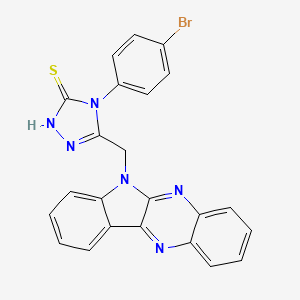
Potassium glucuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium glucuronate is the potassium salt of glucuronic acid, a sugar acid derived from glucose. It is commonly used as a dietary supplement to provide potassium, an essential nutrient for various physiological functions. This compound is known for its role in maintaining electrolyte balance, supporting nerve function, and aiding muscle contraction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium glucuronate can be synthesized through the neutralization of glucuronic acid with potassium hydroxide. The reaction typically involves dissolving glucuronic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to additional purification steps, such as crystallization, to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium glucuronate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glucaric acid.
Reduction: It can be reduced to form glucuronic acid.
Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions typically occur in aqueous solutions with the presence of other cations like sodium or calcium.
Major Products Formed:
Oxidation: Glucaric acid.
Reduction: Glucuronic acid.
Substitution: Various salts depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Potassium glucuronate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and detoxification processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to potassium deficiency.
Industry: Utilized as a food additive and acidity regulator in the food industry.
Wirkmechanismus
Potassium glucuronate exerts its effects primarily through its role as a potassium source. Potassium is the most abundant cation in intracellular fluid and is essential for maintaining cell function. It plays a key role in nerve impulse conduction, muscle contraction, and maintaining normal renal function. This compound is believed to be more palatable and non-acidifying compared to other potassium salts, making it a preferred choice for dietary supplements .
Vergleich Mit ähnlichen Verbindungen
Potassium citrate: Contains potassium and citric acid. Used as a diuretic and to manage conditions like renal tubular acidosis and kidney stones.
Potassium chloride: Commonly used to treat hypokalemia but can be more acidic and less palatable.
Potassium bicarbonate: Used as a dietary supplement and in baking.
Uniqueness: Potassium glucuronate is unique due to its non-acidifying nature and better palatability compared to other potassium salts. It is also used as a food additive to regulate acidity and enhance potassium content in food products .
Eigenschaften
CAS-Nummer |
21598-11-8 |
|---|---|
Molekularformel |
C6H9KO7 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
potassium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1 |
InChI-Schlüssel |
UVGZJJKEELPWRH-JSCKKFHOSA-M |
Isomerische SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[K+] |
Kanonische SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


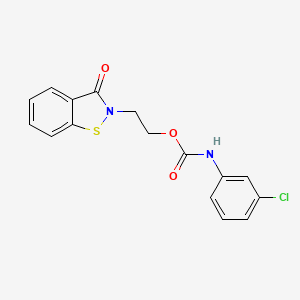
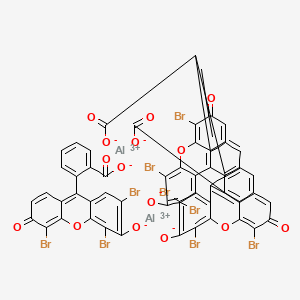
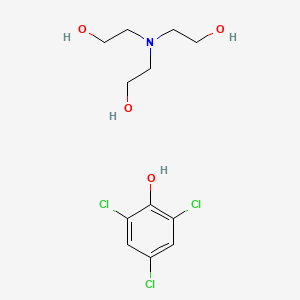
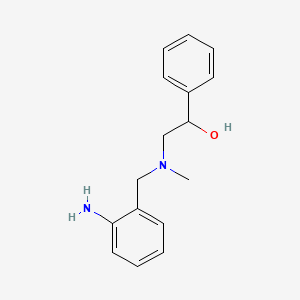
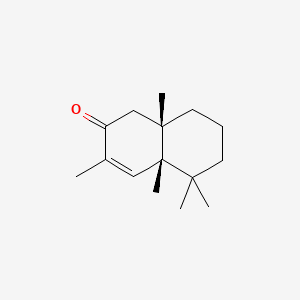
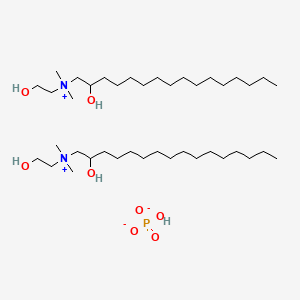

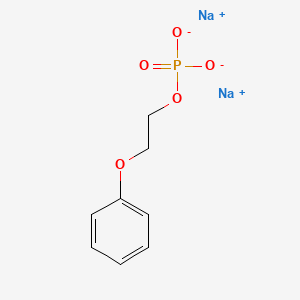
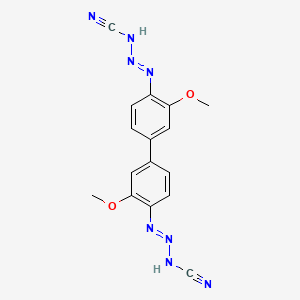
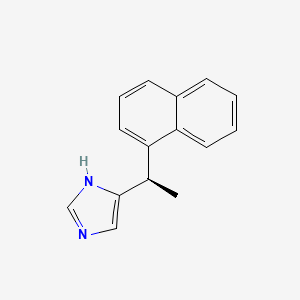
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

